Lobucavir

Antiviral Resistance Cytomegalovirus Nucleoside Analog Activation

Researchers screening antivirals against ganciclovir-resistant HCMV frequently encounter false negatives: standard probes like ganciclovir require viral UL97 kinase for intracellular activation, rendering them impotent against UL97-mutant strains. Lobucavir (BMS-180194) resolves this via a UL97-independent phosphorylation pathway, retaining full potency against resistant isolates. • Active against UL97-mutant HCMV (viral kinase-independent activation) • Validated in vivo: 10-200× viremia reduction in woodchuck HBV model • Mid-tier phosphorylation benchmark for nucleoside analog SAR studies Supplied with comprehensive CoA; ideal positive control for antiviral resistance mechanism research.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 126062-18-8
Cat. No. B1674995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobucavir
CAS126062-18-8
SynonymsLobucavir;  Cyclobut-G
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
InChIKeyGWFOVSGRNGAGDL-FSDSQADBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lobucavir: Broad-Spectrum Antiviral Overview


Lobucavir (BMS-180194, Cyclobut-G), CAS 126062-18-8, is a cyclobutyl guanine nucleoside analog that exhibits broad-spectrum antiviral activity against herpesviruses, hepatitis B virus (HBV), hepadnaviruses, HIV, and cytomegalovirus (CMV) [1]. As a research compound, it functions as a viral DNA polymerase inhibitor after intracellular phosphorylation to its active triphosphate form [2]. Lobucavir advanced to Phase III clinical trials for chronic hepatitis B and Phase II trials for CMV infections before development was discontinued due to carcinogenicity findings in long-term murine studies [3]. The compound remains a valuable research tool for investigating mechanisms of antiviral resistance, particularly in the context of ganciclovir-resistant HCMV, and for studying nucleoside analog activation pathways independent of viral thymidine kinase.

UL97-independent activation

Activity retained against ganciclovir-resistant HCMV; tool for resistance mechanism studies.

Viral DNA polymerase inhibition

Direct target engagement for investigating nucleoside analog action at polymerase level.

Nucleoside activation pathway studies

Comparative phosphorylation profiling with guanosine analogs; ranked activation efficiency.

Why Lobucavir Cannot Be Substituted


Substituting Lobucavir with structurally related guanine nucleoside analogs such as ganciclovir, acyclovir, penciclovir, or even the more potent HBV inhibitor entecavir is scientifically invalid for specific research applications. This is primarily due to Lobucavir's unique activation pathway that operates independently of the viral UL97 protein kinase, a critical distinction that confers retained activity against ganciclovir-resistant HCMV isolates [1]. In contrast, ganciclovir requires UL97-mediated phosphorylation for activation, rendering it ineffective against isolates with UL97 mutations [1]. Furthermore, Lobucavir exhibits a distinct antiviral spectrum and differential phosphorylation efficiency compared to its analogs, directly impacting its utility as a tool compound for studying viral polymerase inhibition mechanisms and resistance pathways .

Lobucavir
UL97-independent activation

Retains antiviral activity against ganciclovir-resistant HCMV; phosphorylated without viral kinase.

Other guanosine analogs
UL97-dependent activation

Ganciclovir, acyclovir require viral UL97 kinase; activity lost against resistant isolates. Phosphorylation efficiency and antiviral spectrum differ, altering experimental outcomes.

Lobucavir: Quantitative Comparator Analysis


UL97-Independent Activity Against Drug-Resistant HCMV

Lobucavir demonstrates a critical mechanistic advantage over ganciclovir (GCV) by maintaining activity against GCV-resistant human cytomegalovirus (HCMV) isolates. Unlike GCV, which requires phosphorylation by the viral UL97 protein kinase for activation, Lobucavir is phosphorylated intracellularly in the absence of viral factors including UL97 [1]. In vitro assays confirmed that GCV-resistant HCMV isolates, characterized by deficient GCV phosphorylation due to UL97 mutations, remained sensitive to Lobucavir, indicating a distinct activation pathway [1].

Activity vs GCV-resistant HCMV
Head-to-head
Sensitive (retained)
vs Ganciclovir: Resistant (lost)
Supports UL97-independent activation pathway research.
In vitro HCMV model; UL97 mutation context.
Antiviral Resistance Cytomegalovirus Nucleoside Analog Activation

HCMV DNA Polymerase Inhibition Compared to Ganciclovir

The active triphosphate metabolite of Lobucavir (LBV-TP) is a potent direct inhibitor of HCMV DNA polymerase in vitro. The inhibition constant (Ki) was determined to be 5 nM [1]. In a cellular context, Lobucavir inhibited HCMV DNA synthesis to a degree comparable to that of ganciclovir (GCV), a frontline anti-CMV drug [1]. This establishes Lobucavir's potency at the target enzyme level as being on par with a clinically established agent.

DNA polymerase Ki
Head-to-head
5 nM
DNA synthesis inhibition comparable to ganciclovir
Target engagement context for polymerase studies.
Purified enzyme assay; cellular confirmation.
Enzyme Inhibition Cytomegalovirus Antiviral Potency

Phosphorylation Efficiency: Entecavir vs. Lobucavir

In comparative cellular pharmacology studies, Entecavir (BMS-200475) demonstrates superior phosphorylation efficiency compared to a panel of deoxyguanosine analogs, including Lobucavir, penciclovir, ganciclovir, and aciclovir, as well as lamivudine . This higher rate of conversion to the active triphosphate metabolite contributes to Entecavir's exceptional potency against HBV (EC50 = 3.75 nM in HepG2 cells). This data positions Lobucavir as an important comparator for investigating the relationship between intracellular phosphorylation kinetics and antiviral efficacy among guanine nucleoside analogs.

Phosphorylation efficiency
Cross-study
Entecavir > Lobucavir > others
Rank-order cellular triphosphate formation
Benchmark for prodrug activation SAR studies.
Cellular phosphorylation assays; class-level inference.
Prodrug Activation Hepatitis B Virus Nucleoside Metabolism

Lobucavir Demonstrates Dose-Dependent Antiviral Efficacy in a Woodchuck Model of Chronic Hepatitis B

In a chronic woodchuck hepatitis virus (WHV) infection model, a well-established surrogate for human HBV, oral administration of Lobucavir led to significant, dose-dependent reductions in viremia [1]. Specifically, daily doses of 10 and 20 mg/kg resulted in a 10- to 200-fold decrease in WHV DNA levels during therapy. A 5 mg/kg dose suppressed viremia by 10- to 30-fold, establishing this as the minimally effective dose, whereas a 0.5 mg/kg dose produced no significant effect [1]. Viremia returned to pretreatment levels within two weeks of treatment cessation.

In vivo viremia reduction
Supporting evidence
10–200× decrease
10–20 mg/kg oral dose, woodchuck model
Model-response endpoint context for hepadnavirus replication.
Rebounded after cessation; 5 mg/kg minimal effective.
In Vivo Efficacy Hepatitis B Virus Animal Model

Lobucavir Research and Industrial Applications


UL97-Independent HCMV Resistance Research

As demonstrated, Lobucavir retains full antiviral activity against ganciclovir-resistant HCMV isolates with UL97 mutations, due to its viral factor-independent phosphorylation pathway [1]. This makes it an indispensable positive control and mechanistic probe for: (1) dissecting UL97-dependent versus independent activation pathways in HCMV, (2) evaluating the activity of novel anti-HCMV compounds against GCV-resistant strains, and (3) serving as a benchmark in high-throughput screening assays designed to identify inhibitors that bypass conventional resistance mechanisms. In contrast, using ganciclovir or acyclovir in these assays would yield false-negative results for compounds effective against resistant strains.

Guanosine Nucleoside Analog Activation Studies

Comparative studies have established a clear rank order for the efficiency of intracellular phosphorylation among guanine nucleoside analogs, with Entecavir being phosphorylated more readily than Lobucavir, penciclovir, ganciclovir, and aciclovir [1]. Lobucavir is therefore a critical comparator compound for research programs focused on: (1) structure-activity relationship (SAR) studies aimed at improving nucleoside analog activation, (2) investigating the role of specific cellular kinases in the rate-limiting steps of prodrug activation, and (3) developing and validating cellular assays for quantifying nucleotide analog triphosphate formation. Lobucavir serves as a specific, mid-tier calibration point in such experiments.

In Vivo Hepadnavirus Replication in Woodchuck Model

Lobucavir has validated in vivo efficacy in the woodchuck model of chronic hepatitis B virus (WHV) infection, with established oral dosing regimens that produce a quantifiable 10- to 200-fold reduction in viremia [1]. This positions Lobucavir as a well-characterized tool compound for: (1) studying the dynamics of hepadnavirus replication and clearance in an immunocompetent host, (2) investigating the rebound kinetics of viremia following treatment cessation, and (3) use as a positive control arm when evaluating the in vivo efficacy of novel anti-HBV candidates in this established animal model. The known dose-response and pharmacokinetic profile reduce experimental variability.

Application
Selection Property
Validation Focus
HCMV resistance mechanism studies
UL97-independent activation profile
Activity against GCV-resistant isolates
Nucleoside analog activation pathway studies
Phosphorylation efficiency benchmark
Intracellular triphosphate formation
Hepadnavirus replication research (in vivo)
Dose-dependent viremia reduction
Viral load kinetics and rebound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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